molecular formula C5H9O2- B167501 Valerate CAS No. 10023-74-2

Valerate

Cat. No.: B167501
CAS No.: 10023-74-2
M. Wt: 101.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valerate, or pentanoate, is a short-chain fatty acid (SCFA) with a five-carbon chain (C5:0). It exists in various forms, including valeric acid, its salts (e.g., sodium this compound), and esters (e.g., betamethasone this compound). This compound derivatives are widely used in pharmaceuticals, biodegradable polymers, and industrial applications. For instance, sodium this compound modulates GABAergic activity and gut microbiota, reducing alcohol consumption in mice . In polymers, this compound monomers enhance thermal stability and crystallization kinetics in polyhydroxyalkanoates (PHAs) .

Scientific Research Applications

Medical Applications

Estradiol Valerate

Estradiol this compound is a synthetic form of estrogen used primarily in hormone replacement therapy (HRT) and hormonal contraception. Its applications include:

  • Hormone Therapy : Used in menopausal women to alleviate symptoms such as hot flashes and vaginal atrophy. It is also utilized in transgender women as part of feminizing hormone therapy .
  • Contraception : Available in combination with progestins as a contraceptive method .
  • Cancer Treatment : Employed in the treatment of advanced prostate cancer and breast cancer, especially in cases resistant to other treatments .

Dosage Forms and Administration

Estradiol this compound is available in various formulations, including oral tablets and injectable solutions. The following table summarizes its common dosages:

Route/FormLow DoseStandard DoseHigh Dose
Oral0.5–1 mg/day1–2 mg/day2–4 mg/day
IM Injection10-20 mg every 4 weeks30 mg or more every 1-2 weeksUp to 40 mg every 2 weeks

Dermatological Applications

Betamethasone this compound

Betamethasone this compound is a topical corticosteroid used to treat inflammatory skin conditions. A study demonstrated its efficacy when combined with neomycin sulfate for treating various dermatological issues:

  • Composition : A cream formulation containing 5 mg of betamethasone this compound and 25 mg of neomycin sulfate was analyzed for its effectiveness against itching and inflammation .
  • Results : The formulation showed high levels of active ingredients, confirming its therapeutic potential.

Biodegradable Materials

This compound compounds are also significant in materials science, particularly in developing biodegradable polymers:

  • Polyhydroxyalkanoates (PHAs) : this compound is used as a carbon source to produce PHAs, which are biodegradable plastics with applications in tissue engineering and drug delivery systems. These materials are characterized by their biocompatibility and biodegradability .

Table: Properties of PHA Based on this compound Content

This compound Content (%)Thermal BehaviorCrystallization Rate
5%ModerateSlow
12%HighModerate
20%Very HighFast

Environmental Research

Recent studies have explored the use of valerates in environmental applications, particularly in biodegradation processes:

  • Biodegradable Materials : Research indicates that valerates can be produced from renewable resources like corn-derived glucose, promoting sustainable practices in material production .
  • Microbial Utilization : Various microbial species have been identified that can degrade valerates effectively, contributing to waste management strategies .

Chemical Reactions Analysis

McLafferty Rearrangement (McLR) of Methyl Valerate

The McLafferty rearrangement is a critical fragmentation pathway observed in methyl this compound molecular ions ([M⁺·]) during mass spectrometry. A comprehensive study combining electron ionization (EI), strong-field tunnel ionization (SFTI), collision-induced dissociation (CID), and quantum chemical calculations (QCCs) revealed the following insights :

Reaction Mechanism and Timescales

  • Keto–enol transformation : The McLR initiates via intramolecular hydrogen atom transfer (intraHAT) from the γ-hydrogen to the carbonyl oxygen, forming a six-membered cyclic intermediate. This step is followed by cleavage of the α,β-bond, producing the enol-form ion ([C₃H₆O₂]⁺·) at m/z 74.

  • Timescales :

    • The reaction begins within 100 fs after ionization.

    • Completion occurs within 100 ns in the ion source, as evidenced by CID experiments showing structural rearrangement within 10 ms .

Key Transition States and Intermediates

StepEnergy Barrier (kcal/mol)Intermediate/TS Structure
Keto → enol transformation25.3Six-membered cyclic TS
α,β-bond cleavage18.7[C₃H₆O₂]⁺· ion

These results were validated using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level, confirming the stability of intermediates via natural bond orbital (NBO) analysis .

Cl-Initiated Photo-oxidation in the Troposphere

Methyl this compound undergoes degradation via reaction with chlorine radicals (Cl·), a process relevant to atmospheric chemistry. Experimental and computational studies provided the following data :

Rate Coefficients and Temperature Dependence

Temperature (K)k (cm³ molecule⁻¹ s⁻¹)
268(1.12 ± 0.26) × 10⁻¹⁰
298(1.69 ± 0.40) × 10⁻¹⁰
363(2.98 ± 0.65) × 10⁻¹⁰

The rate coefficient at 298 K is 1.69 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ , indicating moderate reactivity compared to methyl isothis compound (1.06 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) .

Degradation Pathways

  • H-Abstraction : Cl· abstracts hydrogen from the methyl or methylene groups, forming pentanoyloxy radicals.

  • Oxidation : Radicals react with O₂/NOₓ to yield products such as:

    • Formaldehyde (HCHO)

    • Acetaldehyde (CH₃CHO)

    • Methyl glyoxal (CH₃COCHO)

Atmospheric Implications

ParameterValue
Atmospheric lifetime~12 hours
Global warming potential (GWP₁₀₀)7.3 (CO₂-equivalent)

These findings were corroborated by CCSD(T)/cc-pVTZ//BHandHLYP/6-311+G(d,p) calculations, which predicted activation energies within 2 kcal/mol of experimental values .

Hydrolysis and Transesterification

While not explicitly covered in the provided sources, methyl this compound typically undergoes:

  • Acid/Base-Catalyzed Hydrolysis :
    CH CH COOCH H OCH CH COOH CH OH\text{CH CH COOCH H O}\rightarrow \text{CH CH COOH CH OH}

  • Transesterification : Reacts with alcohols (e.g., ethanol) to form alternative esters.

Q & A

Basic Research Questions

Q. What experimental design factors are critical for optimizing Valerate synthesis to achieve high yield and purity?

Q. How can this compound’s stability under varying storage conditions be systematically evaluated?

Methodological Answer:

  • Perform accelerated stability studies (40°C/75% RH) over 6 months. Monitor degradation products via LC-MS and assess bioactivity using in vitro assays (e.g., receptor binding) .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • Compare HPLC-UV, GC-MS, and LC-MS/MS for sensitivity and specificity. Validate using spiked plasma samples with recovery rates and LOQ/LOD calculations .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s pharmacokinetic variability across demographic groups?

Methodological Answer:

  • Use population pharmacokinetic (PopPK) modeling to integrate genetic (e.g., CYP polymorphisms), physiological, and demographic data. Validate with clinical cohorts and in vitro hepatocyte metabolism assays .

Q. How do this compound’s interactions with cytochrome P450 enzymes influence its therapeutic efficacy and toxicity?

Methodological Answer:

  • Conduct enzyme inhibition/induction assays (CYP3A4, CYP2D6) using recombinant enzymes. Correlate findings with clinical PK/PD data from drug-drug interaction studies .

Q. What in silico strategies can predict this compound derivatives with enhanced blood-brain barrier permeability?

Methodological Answer:

  • Apply molecular dynamics simulations and QSAR models to assess logP, polar surface area, and P-gp substrate affinity. Validate using in vitro BBB permeability assays (e.g., PAMPA) .

Q. How can contradictory findings about this compound’s anti-inflammatory efficacy in preclinical models be resolved?

Methodological Answer:

  • Perform a systematic review with meta-analysis to assess study heterogeneity (species, dosing regimens, outcome measures). Replicate key experiments under standardized conditions .

Q. Data Contradiction and Synthesis

Q. What statistical approaches are optimal for reconciling this compound’s dose-response variability in animal vs. human studies?

Methodological Answer:

  • Use Bayesian hierarchical models to account for interspecies differences. Incorporate allometric scaling and in vitro-in vivo extrapolation (IVIVE) to adjust dosing .

Q. How can multi-omics data (proteomics, metabolomics) clarify this compound’s off-target effects in chronic use?

Methodological Answer:

  • Integrate transcriptomic and metabolomic datasets from longitudinal studies. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks .

Q. Methodological Best Practices

Q. What ethical and technical considerations are vital when designing this compound trials in vulnerable populations (e.g., pediatric patients)?

Methodological Answer:

  • Use adaptive trial designs with staggered age cohorts. Prioritize minimally invasive sampling (e.g., dried blood spots) and obtain ethics approval for pediatric assent protocols .

Comparison with Similar Compounds

Valerate vs. Other Short-Chain Fatty Acids (SCFAs)

This compound belongs to the SCFA family, which includes acetate (C2:0), propionate (C3:0), butyrate (C4:0), and isothis compound (branched C5:0). Key differences include:

Compound Carbon Chain Agonist Potency on GPR43 (EC₅₀) Biological Role
Propionate C3 0.3 mM Anti-inflammatory, gluconeogenesis
Butyrate C4 0.5 mM Colonocyte energy source, histone deacetylase inhibition
This compound C5 1.5 mM GABA modulation, gut-brain axis regulation
Isothis compound Branched C5 1.0 mM Protein synthesis precursor

This compound exhibits lower potency as a GPR43 agonist compared to propionate and butyrate but shows unique neuroactive effects via GABAergic pathways .

This compound Esters in Pharmaceuticals

This compound esters are critical in drug formulations. Examples include:

Betamethasone this compound vs. Beclomethasone Dipropionate

Parameter Betamethasone this compound Beclomethasone Dipropionate
Efficacy in Psoriasis 6/14 patients improved 14/16 patients improved
Application Form Cream Aerosol
Market Presence Widely used in dermatitis Preferred for asthma

Betamethasone this compound cream is less effective than betamethasone benzoate gel in psoriasis treatment, highlighting structural impacts on efficacy .

This compound in Biodegradable Polymers

This compound-containing PHAs are compared to other copolymers:

Thermal and Crystallization Properties

Polymer Type Melting Point (°C) Crystallinity (%) Crystallization Rate (Gmax, µm/min)
P(3HB-co-3HV) (binary) 160–170 58–66 0.52
P(3HB-co-3HV-co-4HV) 175–185 40–46 1.6–2.0
P(3HB-co-3HV-co-3H4MV) 180–190 40–46 1.6–2.1

Ternary copolymers with 4HV or 3H4MV monomers exhibit higher thermal stability (ΔT between melting and degradation) and faster crystallization rates, making them superior for industrial processing .

Industrial and Cosmetic Derivatives

Starch this compound vs. Other Starch Esters

Starch this compound, used in fast-dissolving tablets, shows a swelling index of 125.2% in water, outperforming non-esterified starch in compressibility and flow properties .

Amyl this compound vs. Methyl this compound

Parameter Amyl this compound Methyl this compound
Boiling Point 201–203°C 84–86°C
Application Flavoring agent, fragrances Solvent, chemical synthesis
Molecular Weight 172.26 g/mol 116.16 g/mol

Amyl this compound’s higher molecular weight and boiling point make it suitable for sustained-release fragrances, whereas methyl this compound is preferred as a volatile solvent .

Properties

CAS No.

10023-74-2

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

pentanoate

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-M

SMILES

CCCCC(=O)[O-]

Canonical SMILES

CCCCC(=O)[O-]

Key on ui other cas no.

10023-74-2

Synonyms

pentanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alpha-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Valerate
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Valerate
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Valerate
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Valerate
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.